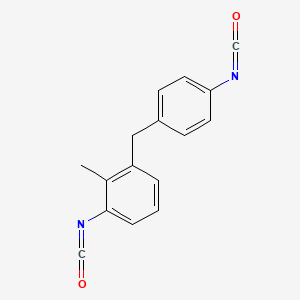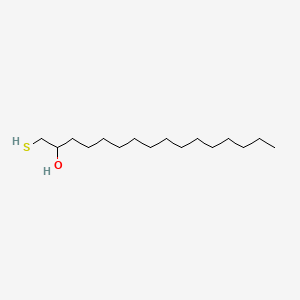
Einecs 290-805-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Mentha arvensis extract is primarily obtained through steam distillation of the aerial parts of the plant. The process involves the following steps:
Harvesting: The plant is harvested when it reaches full bloom.
Drying: The harvested plant material is dried to reduce moisture content.
Steam Distillation: The dried plant material is subjected to steam distillation, where steam is passed through the plant material to vaporize the volatile compounds.
Condensation: The vaporized compounds are then condensed back into liquid form, resulting in the essential oil.
Industrial Production Methods
In industrial settings, the production of Mentha arvensis extract involves large-scale steam distillation units. The process is optimized to maximize the yield of essential oil, which is then further processed to isolate specific components such as menthol .
Análisis De Reacciones Químicas
Types of Reactions
Mentha arvensis extract undergoes various chemical reactions, including:
Oxidation: The menthol in the extract can be oxidized to menthone.
Reduction: Menthone can be reduced back to menthol.
Substitution: The hydroxyl group in menthol can be substituted with other functional groups to produce derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
Menthone: Produced by the oxidation of menthol.
Menthol Derivatives: Various derivatives can be synthesized through substitution reactions.
Aplicaciones Científicas De Investigación
Mentha arvensis extract has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of menthol and its derivatives.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Used in the formulation of topical analgesics and decongestants due to its cooling effect.
Industry: Employed in the production of flavorings, fragrances, and cosmetics.
Mecanismo De Acción
The primary active component of Mentha arvensis extract is menthol, which exerts its effects through the following mechanisms:
Comparación Con Compuestos Similares
Mentha arvensis extract can be compared with other similar compounds such as:
Mentha piperita (Peppermint) Extract: Contains higher menthol content and is commonly used in similar applications.
Mentha spicata (Spearmint) Extract: Contains carvone as the major component, providing a different flavor profile.
Eucalyptus Oil: Contains eucalyptol, which has similar cooling and antimicrobial properties.
Mentha arvensis extract is unique due to its specific composition of menthol and other terpenes, making it a versatile compound in various applications.
Propiedades
Número CAS |
90247-37-3 |
|---|---|
Fórmula molecular |
C12H28O8P2 |
Peso molecular |
362.29 g/mol |
Nombre IUPAC |
12-phosphonooxydodecyl dihydrogen phosphate |
InChI |
InChI=1S/C12H28O8P2/c13-21(14,15)19-11-9-7-5-3-1-2-4-6-8-10-12-20-22(16,17)18/h1-12H2,(H2,13,14,15)(H2,16,17,18) |
Clave InChI |
MGYRDKQKDZZPJO-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCCOP(=O)(O)O)CCCCCOP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


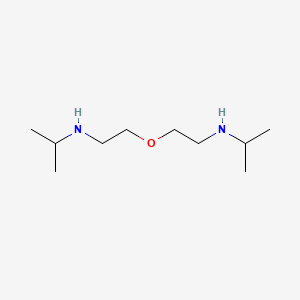
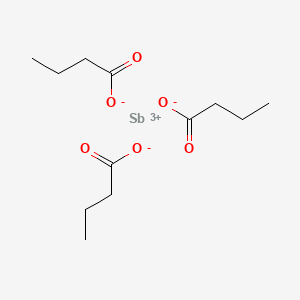
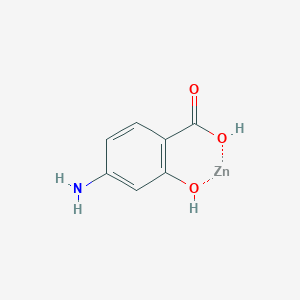
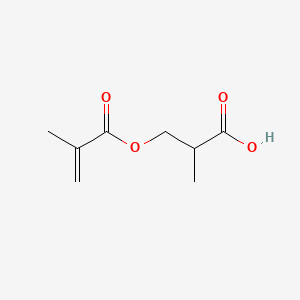
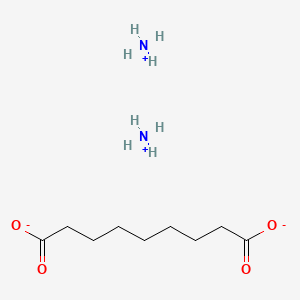

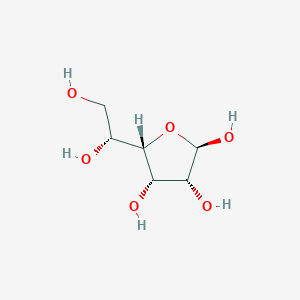
![[[(Methyltetradecyl)oxy]methyl]oxirane](/img/structure/B12652797.png)
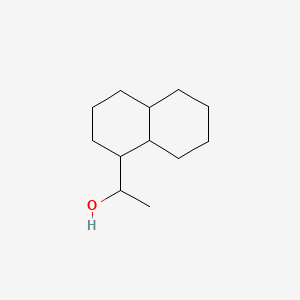
![8-chloro-1,2,2-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one](/img/structure/B12652809.png)
![N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12652810.png)
